Hexahydrophthalic anhydride

Description

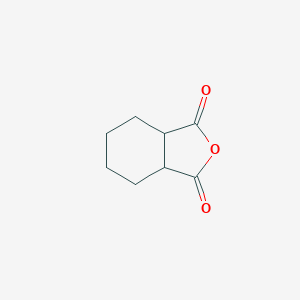

Structure

3D Structure

Properties

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTGBJKUEZFXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026515 | |

| Record name | Hexahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Solid; [ICSC] Glassy solid; [EPA ChAMP] White solid; [Alfa Aesar MSDS], SOLID IN VARIOUS FORMS., Dry powder or solid in various forms, or clear, colorless, viscous liquid. | |

| Record name | 1,3-Isobenzofurandione, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexahydrophthalic anhydride, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

BP: 145 °C at 18 mm Hg, 296 °C, 564.8 °F | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

149 °C (open cup), 300.2 °F | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Miscible with benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol, and ethyl acetate; slightly soluble in petroleum ether, Solubility in water: reaction | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.19 at 40 °C, 5.3 | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 5.3, 1.19 | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.05 [mmHg], Vapor pressure, Pa at 25 °C: 0.9, 5.35x10(-2) | |

| Record name | Hexahydrophthalic anhydride, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear, colorless, viscous liquid, ... becomes a glassy solid at 35-36 °C | |

CAS No. |

85-42-7, 14166-21-3, 71749-03-6 | |

| Record name | Hexahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cyclohexane-1,2-dicarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014166213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrophthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

32 °C, 35-36 °C, 89.6 °F | |

| Record name | Hexahydrophthalic anhydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1026 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

What are the chemical properties of Hexahydrophthalic anhydride?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrophthalic anhydride (B1165640) (HHPA) is a saturated cyclic dicarboxylic anhydride widely utilized as a curing agent for epoxy resins, a monomer in the synthesis of polyester (B1180765) and alkyd resins, and as an intermediate in the production of plasticizers, rust inhibitors, and insecticides. Its cyclohexane (B81311) backbone imparts distinct chemical and physical properties compared to its aromatic analog, phthalic anhydride, notably improving weather and UV resistance in polymer formulations.[1] This technical guide provides an in-depth overview of the chemical properties of hexahydrophthalic anhydride, complete with detailed experimental protocols for their determination and visualizations of key chemical reactions and analytical workflows.

Chemical and Physical Properties

Hexahydrophthalic anhydride is a white, glassy solid at room temperature that can also exist as a clear, colorless, viscous liquid, as its melting point is near ambient temperatures.[1][2] It is characterized by the molecular formula C₈H₁₀O₃.[1]

Quantitative Data Summary

The key physical and chemical properties of hexahydrophthalic anhydride are summarized in the table below for quick reference.

| Property | Value | Units | Conditions |

| Molecular Weight | 154.17 | g/mol | |

| Melting Point | 32 - 38 | °C | |

| Boiling Point | 296 | °C | @ 760 mmHg |

| Density | 1.19 | g/cm³ | @ 40°C |

| Vapor Pressure | 0.0535 | mmHg | |

| Flash Point | 143 - 152 | °C | |

| Water Solubility | 4.2 (reacts) | g/L | @ 20°C |

| logP (Octanol-Water Partition Coefficient) | 1.59 | @ 40°C |

Experimental Protocols

This section outlines detailed methodologies for the determination of the key chemical and physical properties of hexahydrophthalic anhydride.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of solid hexahydrophthalic anhydride is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The thermometer and capillary tube assembly are placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.

-

The sample is heated at a rate of approximately 10-15°C per minute initially.

-

Once the temperature is within 20°C of the expected melting point (around 32-38°C), the heating rate is reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of hexahydrophthalic anhydride is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The heating mantle is turned on, and the sample is heated until it begins to boil.

-

The heating rate is adjusted to maintain a steady distillation rate of 1-2 drops per second.

-

The temperature at which the liquid is actively boiling and condensing in the condenser is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Graduated cylinders

-

Vortex mixer

-

Analytical balance

Procedure:

-

Water Solubility and Hydrolysis:

-

Weigh 0.1 g of hexahydrophthalic anhydride into a test tube.

-

Add 10 mL of deionized water.

-

Vortex the mixture for 1 minute.

-

Observe the solubility. Hexahydrophthalic anhydride is slightly soluble in water but will slowly react (hydrolyze) to form hexahydrophthalic acid.[1] This can be observed over time as the solid dissolves and the pH of the solution becomes acidic.

-

-

Solubility in Organic Solvents:

-

For each solvent to be tested (e.g., acetone, ethanol (B145695), benzene, chloroform), weigh 0.1 g of hexahydrophthalic anhydride into a separate test tube.

-

Add the solvent in 1 mL increments, vortexing after each addition, until the solid is completely dissolved or a maximum of 10 mL of solvent has been added.

-

Record the volume of solvent required to dissolve the sample. HHPA is readily soluble in many common organic solvents.[1]

-

Reactivity and Chemical Transformations

Hexahydrophthalic anhydride is a reactive molecule due to the strained anhydride ring, making it susceptible to nucleophilic attack.[1] It readily reacts with water, alcohols, and amines.[1]

Hydrolysis

Hexahydrophthalic anhydride reacts with water to form hexahydrophthalic acid.[1] This reaction is a key consideration in its handling and storage, as exposure to moisture will lead to its degradation.[1]

Experimental Protocol for Hydrolysis:

-

0.1 mol of hexahydrophthalic anhydride is suspended in 50 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The mixture is heated to 80°C with stirring.

-

The reaction progress is monitored by periodically taking small aliquots and analyzing them by titration with a standard solution of sodium hydroxide (B78521) to determine the concentration of the resulting dicarboxylic acid.

-

The reaction is considered complete when the concentration of the acid remains constant.

-

The product, hexahydrophthalic acid, can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Reaction with Alcohols (Esterification)

The reaction of hexahydrophthalic anhydride with alcohols yields monoesters of hexahydrophthalic acid.[3] This reaction is fundamental to its use in the production of polyester and alkyd resins.

Experimental Protocol for Esterification with Ethanol:

-

In a round-bottom flask, 0.1 mol of hexahydrophthalic anhydride is dissolved in an excess of ethanol (e.g., 50 mL).

-

A catalytic amount of a strong acid, such as sulfuric acid (a few drops), can be added to accelerate the reaction.

-

The mixture is heated to reflux with stirring for 2-4 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The resulting crude monoester can be purified by column chromatography or recrystallization.

Reaction with Amines (Amidation)

Hexahydrophthalic anhydride reacts readily with primary and secondary amines to form the corresponding amides.[4][5]

Experimental Protocol for Amidation with Aniline (B41778):

-

0.1 mol of hexahydrophthalic anhydride is dissolved in a suitable solvent, such as dichloromethane (B109758) or toluene, in a round-bottom flask.

-

0.1 mol of aniline is added dropwise to the solution with stirring at room temperature. The reaction is often exothermic.

-

The reaction mixture is stirred for 1-2 hours at room temperature.

-

The formation of the product can be monitored by TLC.

-

The resulting amide may precipitate from the solution and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the product is purified by recrystallization.

Thermal Stability and Decomposition

Hexahydrophthalic anhydride is stable under normal conditions but will decompose at elevated temperatures.[1] Upon heating, particularly in the presence of fire, it can decompose to produce hazardous gases such as carbon monoxide and carbon dioxide.[1]

Experimental Protocol for Thermal Stability Analysis (Thermogravimetric Analysis - TGA):

-

A small, accurately weighed sample of hexahydrophthalic anhydride (5-10 mg) is placed in a TGA crucible.

-

The crucible is placed in the TGA instrument.

-

The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The instrument records the mass of the sample as a function of temperature.

-

The resulting TGA curve provides information on the thermal stability of the compound and the temperatures at which decomposition occurs.

Visualizations

Reaction Pathways

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. CN103217488A - Determination method for hexahydrophthalic anhydride and methylhexahydrophthalic anhydride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties and Structure of Hexahydrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrophthalic anhydride (B1165640) (HHPA) is a cyclic dicarboxylic anhydride, a versatile intermediate with significant applications in the chemical industry. It serves as a crucial component in the synthesis of polyester (B1180765) and alkyd resins, plasticizers, and as a hardener for epoxy resins.[1] Its molecular structure, a saturated cyclohexane (B81311) ring fused to an anhydride ring, imparts unique physical and chemical characteristics that are critical for its various applications. This technical guide provides a comprehensive overview of the physical properties and structural aspects of Hexahydrophthalic anhydride, supported by experimental methodologies and data presented for clarity and comparative analysis.

Chemical Identity

-

IUPAC Name : 3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione[2]

-

CAS Number : 85-42-7[2]

-

Molecular Formula : C₈H₁₀O₃[2]

-

Synonyms : 1,2-Cyclohexanedicarboxylic anhydride, HHPA[2]

Physical and Chemical Properties

Hexahydrophthalic anhydride is typically a white crystalline solid or a clear, colorless, viscous liquid at or above its melting point.[3][4] It is sensitive to moisture and will hydrolyze to form hexahydrophthalic acid.

Data Summary

The quantitative physical properties of Hexahydrophthalic anhydride are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 154.16 g/mol [2] |

| Melting Point | 32-38 °C |

| Boiling Point | 296 °C at 760 mmHg158 °C at 17 mmHg |

| Density | 1.18 - 1.19 g/cm³ at 40 °C[2] |

| Vapor Pressure | 5.35 x 10⁻² mmHg at 25 °C[4] |

| Solubility | Miscible with: Benzene, Toluene, Acetone, Carbon Tetrachloride, Chloroform, Ethanol, Ethyl AcetateSlightly soluble in: Petroleum etherReacts with: Water |

Structure

The molecular structure of Hexahydrophthalic anhydride consists of a cyclohexane ring fused to a five-membered anhydride ring. The cyclohexane ring is saturated, meaning it contains only single bonds between its carbon atoms. This lack of unsaturation contributes to its stability and resistance to oxidation.

Crystal Structure

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of Hexahydrophthalic anhydride. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination

The melting point of Hexahydrophthalic anhydride can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of dry Hexahydrophthalic anhydride is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire solid has transformed into a liquid is recorded as the final melting point.

-

The melting range provides an indication of the purity of the substance.

Boiling Point Determination

Due to its high boiling point at atmospheric pressure, the boiling point of Hexahydrophthalic anhydride is often determined under reduced pressure to prevent decomposition.

Methodology (Reduced Pressure):

-

A sample of Hexahydrophthalic anhydride is placed in a distillation flask equipped with a thermometer and connected to a vacuum source.

-

A capillary tube, sealed at one end, is placed in the distillation flask with the open end submerged in the liquid.

-

The pressure of the system is reduced to the desired value (e.g., 17 mmHg).

-

The sample is heated gently.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube is recorded as the boiling point at that pressure.

Density Determination

The density of solid Hexahydrophthalic anhydride can be determined using the displacement method.

Methodology:

-

The mass of a sample of solid Hexahydrophthalic anhydride is accurately measured using an analytical balance.

-

A graduated cylinder is filled with a liquid in which the anhydride is insoluble (e.g., petroleum ether). The initial volume is recorded.

-

The weighed solid is carefully immersed in the liquid in the graduated cylinder.

-

The final volume is recorded.

-

The density is calculated by dividing the mass of the sample by the volume of displaced liquid.

Solubility Determination

A qualitative and semi-quantitative assessment of the solubility of Hexahydrophthalic anhydride in various solvents can be performed as follows.

Methodology:

-

A small, known amount of Hexahydrophthalic anhydride (e.g., 0.1 g) is added to a test tube.

-

A known volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period.

-

Visual observation is used to determine if the solid has dissolved completely, partially, or not at all.

-

For a more quantitative measure, the saturated solution can be filtered, the solvent evaporated, and the mass of the dissolved solid determined.

Visualizations

The following diagrams illustrate key concepts related to the physical properties and analysis of Hexahydrophthalic anhydride.

Caption: Physical state transition of Hexahydrophthalic anhydride with temperature.

Caption: Generalized workflow for determining the physical properties of a chemical compound.

References

In-Depth Technical Guide on Hexahydrophthalic Anhydride (CAS 85-42-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexahydrophthalic anhydride (B1165640) (HHPA), a saturated cycloaliphatic anhydride. With the CAS number 85-42-7, HHPA is a significant compound in various industrial applications, primarily as a curing agent for epoxy resins. This document details its chemical and physical properties, synthesis, analytical methods, and key applications. Furthermore, it delves into the toxicological aspects, particularly its role as a hapten in inducing IgE-mediated allergic reactions, a crucial consideration for drug development professionals evaluating potential sensitizers.

Chemical and Physical Properties

Hexahydrophthalic anhydride is a white to off-white solid at room temperature with a low melting point, which allows it to be handled as a liquid for many applications. It is miscible with a range of organic solvents but has limited solubility in water, with which it slowly reacts to form hexahydrophthalic acid.[1][2]

| Property | Value |

| CAS Number | 85-42-7 |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Appearance | White to off-white solid or clear, colorless viscous liquid |

| Melting Point | 32-34 °C |

| Boiling Point | 158 °C at 17 mmHg |

| Density | 1.19 g/cm³ at 40 °C |

| Flash Point | >230 °F (>110 °C) |

| Vapor Pressure | 5.35 x 10⁻² mmHg |

| Solubility | Miscible with benzene, toluene (B28343), acetone, carbon tetrachloride, chloroform, ethanol, and ethyl acetate; slightly soluble in petroleum ether. Reacts with water. |

| Purity | > 99.0% |

Synthesis of Hexahydrophthalic Anhydride

One common laboratory-scale synthesis of hexahydrophthalic anhydride involves the dehydration of cis-cyclohexane-1,2-dicarboxylic acid using a dehydrating agent such as oxalyl chloride.[1][3] Another industrial method involves the catalytic hydrogenation of tetrahydrophthalic anhydride.[4]

Experimental Protocol: Synthesis from cis-Cyclohexane-1,2-dicarboxylic Acid[1][3]

Materials:

-

cis-Cyclohexane-1,2-dicarboxylic acid (1 mmol, 172 mg)

-

Oxalyl chloride (1.2 mmol, 152 mg, 0.103 ml)

-

Dry toluene (5 mL)

-

N,N-Dimethylformamide (DMF), freshly distilled (1 drop)

-

Diethyl ether

-

Argon gas

Procedure:

-

Combine cis-cyclohexane-1,2-dicarboxylic acid and oxalyl chloride in dry toluene in a reaction vessel.

-

Add a single drop of freshly distilled DMF to the mixture.

-

Purge the reaction vessel with argon gas.

-

Heat the reaction mixture under stirring for 3 hours.

-

After 3 hours, stop the stirring and allow any solids to settle.

-

Decant the toluene solution and filter it.

-

Evaporate the volatiles from the filtrate to obtain the crude product.

-

Triturate the crude product with diethyl ether to induce crystallization and yield the purified hexahydrophthalic anhydride.

Analytical Methods

The determination of hexahydrophthalic anhydride in various matrices is crucial for industrial hygiene and quality control. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are common analytical techniques employed.

GC-MS Analysis Protocol for HHPA in Polyester (B1180765) Resins[5]

This method involves the derivatization of HHPA to its corresponding dicarboxylic acid and then to its methyl ester for GC-MS analysis.

Materials:

-

Unsaturated Polyester Resin (UPR) sample

-

Internal Standard (IS): Cyclopentanecarboxylic acid in water (250 µg/mL)

-

cis- and trans-HHPA methanolic solution (1 mg/mL) for calibration

-

Sodium carbonate (Na₂CO₃)

-

Trimethyloxonium tetrafluoroborate (B81430) (TMO)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium chloride (NaCl)

-

20 mL autosampler vials with magnetic stirring bars

Procedure:

-

Transfer 2 mL of the diluted UPR sample into a 20 mL autosampler vial containing a magnetic stirring bar.

-

Add 40 µL of the internal standard solution.

-

For calibration, add appropriate volumes of the cis- and trans-HHPA methanolic solutions.

-

To convert the anhydride to the diacid and then to the methyl ester, add approximately 20 mg of Na₂CO₃ while stirring.

-

Within 4 minutes, add approximately 30 mg of solid TMO in two portions.

-

After 1 minute, neutralize the solution with about 15 mg of NaHCO₃. Repeat this step.

-

For headspace solid-phase microextraction (HS-SPME), add 0.5 g of NaCl to the vial.

-

Process the vials for HS-SPME and subsequent GC-MS analysis.

HPLC Analysis[6][7]

A reverse-phase HPLC method can be used for the analysis of hexahydrophthalic anhydride.

Chromatographic Conditions:

-

Column: Newcrom R1 or equivalent reverse-phase column

-

Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

-

Detection: UV or MS

Core Applications

The primary application of hexahydrophthalic anhydride is as a curing agent or hardener for epoxy resins. The resulting cured epoxy resins exhibit excellent mechanical strength, high-temperature stability, and superior electrical insulation properties.

Epoxy Resin Curing

The curing of epoxy resins with anhydrides is a complex process involving the ring-opening of both the anhydride and the epoxy groups, leading to the formation of a highly cross-linked polyester network.[5] This reaction is often catalyzed by a tertiary amine or an imidazole.

General Protocol for Epoxy Resin Curing with HHPA

Materials:

-

Liquid epoxy resin (e.g., Diglycidyl ether of Bisphenol A, DGEBA)

-

Hexahydrophthalic anhydride (HHPA)

-

Accelerator/Catalyst (e.g., 2-ethyl-4-methyl imidazole)

-

Mixing container (plastic, metal, or wax-free paper)

-

Mold for casting

Procedure:

-

Formulation Calculation: The stoichiometric ratio of anhydride to epoxy is crucial for optimal properties. The amount of anhydride is typically calculated in parts per hundred parts of resin (phr).

-

Mixing: Gently heat the epoxy resin to reduce its viscosity. Add the calculated amount of molten HHPA to the epoxy resin and mix thoroughly. Add the accelerator and continue mixing until a uniform mixture is achieved.

-

Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Curing: Pour the degassed mixture into a preheated mold. The curing is typically performed in stages. A representative curing cycle could be:

-

Initial cure: 1-2 hours at 100°C.

-

Post-cure: 3-8 hours at 130-150°C.

-

-

Cooling: Allow the cured product to cool down slowly to room temperature to minimize internal stresses.

Toxicological Profile and Allergic Sensitization

Hexahydrophthalic anhydride is a known skin and respiratory sensitizer (B1316253). For drug development professionals, understanding the mechanism of sensitization is critical, as similar mechanisms can be involved in drug-induced allergies. HHPA acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[6]

Mechanism of IgE-Mediated Allergic Response

-

Hapten-Protein Adduct Formation: Upon exposure, the reactive anhydride ring of HHPA can open and covalently bind to nucleophilic groups (e.g., amino groups of lysine (B10760008) residues) on endogenous proteins, forming a hapten-protein conjugate.

-

Sensitization Phase:

-

Antigen-presenting cells (APCs), such as dendritic cells, take up and process the hapten-protein conjugate.

-

The APCs present peptides derived from the carrier protein, now modified by the hapten, to naïve T-helper (Th) cells via MHC class II molecules.

-

The Th cells differentiate into Th2 cells, which release cytokines like IL-4 and IL-13.

-

These cytokines stimulate B cells to undergo class switching and produce hapten-specific IgE antibodies.

-

The secreted IgE antibodies bind to high-affinity FcεRI receptors on the surface of mast cells and basophils, sensitizing the individual.[7][8]

-

-

Elicitation Phase (Re-exposure):

-

Upon subsequent exposure, HHPA again forms hapten-protein conjugates.

-

These conjugates cross-link the IgE antibodies bound to the surface of mast cells and basophils.

-

This cross-linking triggers the degranulation of these cells, leading to the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins.

-

The release of these mediators results in the clinical symptoms of an allergic reaction, which can include rhinitis, asthma, and urticaria.[7]

-

Safety and Handling

Hexahydrophthalic anhydride is classified as a hazardous substance. It can cause serious eye damage and may cause an allergic skin reaction or asthma-like symptoms if inhaled. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area.

Conclusion

Hexahydrophthalic anhydride is a versatile chemical with significant applications, particularly in the polymer industry as an epoxy curing agent. Its well-defined chemical properties contribute to the high performance of the materials it is used to produce. However, its potential to act as a sensitizer necessitates careful handling and a thorough understanding of its toxicological profile. For professionals in drug development, the mechanism of hapten-induced sensitization by HHPA serves as a relevant model for understanding and predicting potential allergic reactions to new chemical entities. Further research into bio-based alternatives and safer handling protocols will continue to be an important area of study.

References

- 1. HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | Occupational Safety and Health Administration [osha.gov]

- 2. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of hexahydrophthalic anhydride in air using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hexahydrophthalic anhydride | 85-42-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Hapten - Wikipedia [en.wikipedia.org]

- 7. iitk.ac.in [iitk.ac.in]

- 8. researchgate.net [researchgate.net]

Molecular formula and weight of Hexahydrophthalic anhydride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexahydrophthalic Anhydride (B1165640) (HHPA), a significant chemical compound with diverse industrial and research applications. The document details its chemical and physical properties, synthesis methodologies, and key applications, with a focus on information relevant to scientific and development professionals.

Core Chemical and Physical Properties

Hexahydrophthalic anhydride is a cyclic dicarboxylic anhydride.[1] It is a versatile chemical intermediate primarily used as a curing agent for epoxy resins and in the synthesis of alkyds and plasticizers.[1][2]

| Identifier | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [1][2][3] |

| Molecular Weight | 154.16 g/mol | [1] |

| IUPAC Name | 3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | [1] |

| CAS Number | 85-42-7 | [1] |

| Synonyms | 1,2-Cyclohexanedicarboxylic anhydride, HHPA, Hexahydro-1,3-isobenzofurandione | [1][2] |

| Property | Value | Reference |

| Appearance | White crystalline solid or a clear, colorless viscous liquid when melted. | [4] |

| Melting Point | 32-34 °C | |

| Boiling Point | 158 °C at 17 mm Hg | |

| Vapor Pressure | 5.3 x 10⁻² mm Hg at 25 °C | [1] |

| Solubility | Sparingly soluble in water, with which it reacts to form hexahydrophthalic acid. |

Synthesis and Manufacturing

The primary industrial production method for hexahydrophthalic anhydride is the hydrogenation of phthalic anhydride or tetrahydrophthalic anhydride.[1][2]

The synthesis process generally involves the catalytic hydrogenation of the aromatic ring of phthalic anhydride to a saturated cyclohexane (B81311) ring.

Synthesis from cis-cyclohexane-1,2-dicarboxylic acid: [5]

-

Combine cis-cyclohexane-1,2-dicarboxylic acid (1 mmol, 172 mg) and oxalyl chloride (1.2 mmol, 152 mg, 0.103 ml) in 5 mL of dry toluene (B28343).

-

Add one drop of freshly distilled DMF.

-

Purge the reaction vessel with argon and heat the reaction under stirring for 3 hours.

-

After the reaction, stop stirring, decant the toluene solution, and filter it.

-

Evaporate the volatiles from the filtrate.

-

The resulting product is triturated with diethyl ether to yield the crystalline form of hexahydrophthalic anhydride.

Industrial Preparation Method: [6]

-

Phthalic anhydride is heated to 50°C and dissolved in a solvent (e.g., dioxane, tetrahydrofuran, cyclohexane) in a dissolving tower maintained at 50-70°C.

-

The resulting solution is pressurized and injected into a fixed-bed or constant pressure reactor containing a selective hydrogenation catalyst.

-

The hydrogenation reaction is carried out.

-

The product stream from the reactor is sent to a solvent recovery tower where the solvent is evaporated.

-

The bottom material from the solvent recovery tower is then fed into a rectification tower to purify the hexahydrophthalic anhydride.

Applications in Research and Development

Hexahydrophthalic anhydride is a crucial component in various advanced materials. Its primary application is as a hardener for epoxy resins, imparting excellent mechanical strength, thermal stability, and dielectric properties to the cured products.[2]

Key Application Areas:

-

Epoxy Resins: Used as a curing agent for producing coatings, adhesives, and composite materials. The resulting epoxy systems are noted for their improved color stability and electrical properties compared to amine-cured systems.

-

Electrical Insulation: Due to its high dielectric strength and thermal stability, it is employed in the manufacturing of electrical insulating materials for electronic components.

-

Polyester (B1180765) and Alkyd Resins: Serves as an intermediate in the production of alkyd and polyester resins, where it enhances adhesion, gloss, and water resistance.[2][3]

-

Plasticizers: Acts as a precursor in the synthesis of plasticizers to improve the flexibility and durability of polymers.

-

Pharmaceuticals and Agrochemicals: It is also utilized as a raw material in the synthesis of certain pharmaceuticals and agricultural chemicals.

Biological Interactions and Safety Considerations

For professionals in drug development and life sciences, understanding the biological effects of chemical compounds is paramount. Hexahydrophthalic anhydride is a known allergen and sensitizer.

-

Absorption: Inhalation exposure in human volunteers has shown that hexahydrophthalic anhydride is almost completely absorbed in the respiratory tract.[1][2]

-

Metabolism: It is believed to be rapidly hydrolyzed to hexahydrophthalic acid (HHP acid) on the mucous membranes.[1]

-

Excretion: HHP acid is excreted through the kidneys. The half-life of HHP acid in plasma is approximately 2 hours.[1][2] Analysis of HHP acid in plasma or urine can be used for biological monitoring of exposure.[1]

Hexahydrophthalic anhydride is recognized as a cause of occupational immunologic lung diseases, including asthma.[5] Exposure can lead to the development of specific IgE and IgG antibodies, which are associated with immunologically mediated respiratory disease.[5] It can act as a hapten, forming conjugates with human serum proteins, which can trigger an immune response.[5]

-

Hazards: May cause allergic skin reactions, serious eye damage, and allergy or asthma symptoms if inhaled.[7][8]

-

Personal Protective Equipment (PPE): It is crucial to use appropriate PPE, including protective gloves, eye and face protection, and respiratory protection in case of inadequate ventilation.[7][9][10]

-

Handling: Avoid contact with skin and eyes and the formation of dust and aerosols.[9] Ensure adequate ventilation in the work area.[8]

-

First Aid: In case of contact, immediately flush eyes with water, wash skin with soap and water, and move to fresh air if inhaled.[7][9] Seek medical attention if symptoms persist.[7]

This guide provides foundational technical information on hexahydrophthalic anhydride. For specific applications and detailed safety protocols, consulting the full safety data sheets and relevant literature is strongly recommended.

References

- 1. Hexahydrophthalic anhydride | C8H10O3 | CID 85689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Hexahydrophthalic Anhydride (HHPA) - Special Anhydride - ChangMao Biochemical [en.cmbec.com]

- 4. HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS | Occupational Safety and Health Administration [osha.gov]

- 5. Synthesis and Application of Hexahydrophthalic anhydride_Chemicalbook [chemicalbook.com]

- 6. CN106674172A - Method for preparing hexahydrophthalic anhydride - Google Patents [patents.google.com]

- 7. broadview-tech.com [broadview-tech.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of Hexahydrophthalic Anhydride from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of hexahydrophthalic anhydride (B1165640) (HHPA), a crucial raw material in the production of high-performance polyester (B1180765) coatings, epoxy resin curing agents, and various other chemical intermediates.[1][2] This document provides a thorough overview of the primary synthetic route—catalytic hydrogenation of phthalic anhydride—and offers detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the reaction pathways and experimental workflows.

Introduction

Hexahydrophthalic anhydride is primarily produced through the catalytic hydrogenation of phthalic anhydride.[1][2] This process involves the saturation of the aromatic ring of phthalic anhydride to a cyclohexane (B81311) ring. An alternative, and also common, industrial method is the catalytic hydrogenation of tetrahydrophthalic anhydride (THPA), which is itself synthesized from maleic anhydride and 1,3-butadiene.[2] This guide will focus on the direct hydrogenation of phthalic anhydride and the subsequent hydrogenation of the intermediate, THPA.

Catalytic Hydrogenation of Phthalic Anhydride

The direct hydrogenation of phthalic anhydride to hexahydrophthalic anhydride is a highly effective method. The selection of catalyst and reaction conditions is critical to achieving high yield and selectivity.

Catalytic Systems

A variety of catalysts have been developed for this hydrogenation, with ruthenium, nickel, and palladium-based systems being the most prominent.

-

Ruthenium-based Catalysts: Ruthenium (Ru) supported on mesoporous carbon has been shown to be a highly selective catalyst for the hydrogenation of phthalic anhydride.[3] An eggshell PdRu catalyst, with palladium (Pd) and ruthenium, is also utilized to improve the yield of the target product.[2]

-

Nickel-based Catalysts: Raney nickel is a highly active catalyst for the hydrogenation of tetrahydrophthalic anhydride to hexahydrophthalic anhydride.[4] Supported nickel catalysts, such as those on TiO2-SiO2, have also been investigated for the selective hydrogenation of phthalic anhydride.

Quantitative Data on Catalytic Hydrogenation

The following tables summarize quantitative data from various studies on the synthesis of hexahydrophthalic anhydride, providing a basis for comparison of different catalytic systems and reaction conditions.

Table 1: Hydrogenation of Phthalic Anhydride to Hexahydrophthalic Anhydride

| Catalyst | Catalyst Loading (wt% of PA) | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Ru on Mesoporous Carbon | 5 | Cyclohexane | 120 | 8.0 | - | >99 | >99 | - | [3] |

| Eggshell PdRu/MgO | 20 | Dioxane | 100 | 10 | 8 | 98.2 | 95.3 | 93.6 | |

| Eggshell PdRu/Al2O3 | 20 | Dioxane | 100 | 10 | 8 | 97.5 | 93.2 | 90.9 | |

| Eggshell PdRu/ZnO | 20 | Dioxane | 100 | 10 | 8 | 95.1 | 90.8 | 86.3 | |

| Eggshell PdRu/TiO2 | 20 | Dioxane | 100 | 10 | 8 | 96.3 | 91.5 | 88.1 |

Table 2: Hydrogenation of Tetrahydrophthalic Anhydride to Hexahydrophthalic Anhydride

| Catalyst | Catalyst Loading (wt% of THPA) | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Raney Ni (T-I) | 7 | DMF | 95 | 4.5 | 3.0 | 88 | 100 | 88 | [4] |

| Pd/BaSO4 & [Cu4(...)] | 3.2g & 0.04g | - | 120 | 2.0 | 5 | - | - | 93 | [5] |

| Pd/BaCO3 & [Cu4(...)] | 3.0g & 0.03g | - | 140 | 4.0 | 3 | - | - | 90 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of hexahydrophthalic anhydride.

General Procedure for Hydrogenation of Phthalic Anhydride using a Ruthenium Catalyst

This protocol is based on the use of a ruthenium-on-carbon catalyst in a batch reactor.

Materials:

-

Phthalic anhydride (PA)

-

Ruthenium on mesoporous carbon catalyst (e.g., 5 wt% Ru)

-

Solvent (e.g., cyclohexane, isopropanol)

-

Sodium hydroxide (B78521) (auxiliary agent)

-

High-pressure autoclave with magnetic stirring

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charge the autoclave with phthalic anhydride, the ruthenium catalyst, and the solvent. For example, use 5g of phthalic anhydride, 0.25g of catalyst, and 30ml of cyclohexane.[3]

-

Add an auxiliary agent, such as 0.6g of sodium hydroxide.[3]

-

Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas to remove any air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 8.0 MPa).[3]

-

Heat the reactor to the target temperature (e.g., 120°C) while stirring.[3]

-

Maintain the reaction at a constant temperature and pressure until hydrogen uptake ceases, indicating the completion of the reaction.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude hexahydrophthalic anhydride.

-

The crude product can be further purified by distillation under reduced pressure.

Synthesis of Hexahydrophthalic Anhydride via Tetrahydrophthalic Anhydride using Raney Nickel

This two-step process involves the Diels-Alder reaction to form THPA, followed by hydrogenation.

Step 1: Synthesis of Tetrahydrophthalic Anhydride (THPA)

A common method involves the reaction of maleic anhydride with 1,3-butadiene.[2]

Step 2: Hydrogenation of THPA to HHPA

Materials:

-

Tetrahydrophthalic anhydride (THPA)

-

Raney Nickel (T-I) catalyst

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

High-pressure autoclave with magnetic stirring

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Prepare a solution of THPA in the chosen solvent. For instance, a 45% DMF solution can be used.[4]

-

Add the Raney Ni catalyst to the autoclave. A catalyst loading of 7% by weight of THPA is recommended.[4]

-

Introduce the THPA solution into the autoclave.

-

Seal the reactor and purge with hydrogen.

-

Pressurize the reactor with hydrogen to 4.5 MPa.[4]

-

Heat the reactor to 95°C and maintain the reaction for 3 hours with stirring.[4]

-

After cooling and venting, filter the catalyst from the reaction mixture.

-

The solvent can be removed by distillation, and the resulting HHPA can be purified by vacuum distillation.

Visualizing the Synthesis

The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of hexahydrophthalic anhydride.

Caption: Reaction pathway for the direct hydrogenation of phthalic anhydride.

Caption: General experimental workflow for the synthesis of hexahydrophthalic anhydride.

Conclusion

The synthesis of hexahydrophthalic anhydride from phthalic anhydride via catalytic hydrogenation is a well-established and efficient industrial process. The choice of catalyst and the optimization of reaction parameters such as temperature, pressure, and solvent are key to achieving high yields and purity. This guide provides the necessary technical details, comparative data, and procedural outlines to aid researchers and professionals in their work with this important chemical compound.

References

- 1. US3403170A - Process for the preparation of hexahydrophthalic acid and anhydride - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. CN104785250A - Hydrogenation catalyst, its preparation method and its application in preparation of hexahydrophthalic anhydride - Google Patents [patents.google.com]

- 4. CN107011304A - A kind of catalytic hydrogenation prepares HHPA (HHPA) technique - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Production of Hexahydrophthalic Anhydride via Tetrahydrophthalic Anhydride Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexahydrophthalic anhydride (B1165640) (HHPA) through the catalytic hydrogenation of tetrahydrophthalic anhydride (THPA). This process is a widely used industrial method for producing HHPA, a crucial raw material in the manufacturing of high-performance coatings, epoxy resin curing agents, plasticizers, and other specialty chemicals.[1][2] The hydrogenation of the double bond in the THPA ring results in the formation of the saturated HHPA, which imparts improved weather resistance and durability to end products.[2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of the reactant and product is essential for process design and optimization.

| Property | Tetrahydrophthalic Anhydride (THPA) | Hexahydrophthalic Anhydride (HHPA) |

| Molecular Formula | C₈H₈O₃ | C₈H₁₀O₃ |

| Molecular Weight | 152.15 g/mol | 154.16 g/mol [3] |

| Appearance | White crystalline solid/flakes[4] | Colorless, viscous liquid or glassy solid[2][3] |

| Melting Point | 99-101 °C[4] | 32-36 °C[3][5] |

| Boiling Point | Decomposes above 250°C[4] | ~283-284 °C (estimated)[5] |

| Solubility | Soluble in organic solvents like DMF, THF, benzene, and acetone. Slightly soluble in water, with which it slowly reacts.[2][4] | Readily soluble in various organic solvents such as acetone, ethanol (B145695), benzene, or chloroform. Slightly soluble in water, reacting slowly to form hexahydrophthalic acid.[2] |

Catalytic Hydrogenation: An Overview

The core of HHPA production from THPA is the catalytic hydrogenation of the cyclohexene (B86901) ring's double bond. This reaction is typically carried out in a high-pressure reactor in the presence of a suitable catalyst.

Catalysts

The choice of catalyst is critical for achieving high yield and selectivity. Several catalysts have been reported to be effective for this transformation.

-

Raney Nickel: This is a commonly used catalyst known for its high activity in olefin hydrogenation.[6] It is typically prepared from a nickel-aluminum alloy by leaching out the aluminum with a strong base.

-

Palladium-based Catalysts: Palladium supported on carriers like barium sulfate (B86663) (Pd/BaSO₄) or barium carbonate (Pd/BaCO₃) has been shown to be effective.[7] These catalysts can offer high selectivity and yield.

-

Ruthenium-based Catalysts: Ruthenium on a mesoporous carbon support is another option for the hydrogenation of phthalic anhydride derivatives, suggesting its potential applicability to THPA hydrogenation.[1]

Reaction Conditions

The reaction conditions, including temperature, pressure, solvent, and reaction time, significantly influence the conversion of THPA and the selectivity towards HHPA.

Quantitative Data on Reaction Parameters

The following tables summarize quantitative data from various studies on the hydrogenation of THPA, showcasing the impact of different reaction parameters on the product yield.

Table 1: Effect of Catalyst and Conditions on HHPA Yield

| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Solvent | THPA Conversion (%) | HHPA Yield (%) | Selectivity (%) | Reference |

| Raney Ni (T-l type, 7%) | 95 | 4.5 | 3.0 | 45% DMF solution | 88 | 88 | 100 | - |

| Pd/BaSO₄ + Co-catalyst | 120 | 3.0 | 4 | Not Specified | - | 95 | - | [7] |

| Pd/BaCO₃ + Co-catalyst | 120 | 2.0 | 5 | Not Specified | - | 93 | - | [7] |

| Pd/BaSO₄ + Co-catalyst | 140 | 4.0 | 3 | Not Specified | - | 90 | - | [7] |

| Pd/BaCO₃ + Co-catalyst | 100 | 1.0 | 6 | Not Specified | - | 92 | - | [7] |

Table 2: Influence of Solvent on HHPA Yield (Raney Ni catalyst)

| Solvent | Polarity | THPA Solubility | HHPA Yield (%) |

| Benzene | Low | Low | Very Low |

| Toluene | Low | Low | Very Low |

| THF | Medium | Moderate | 51 |

| DMF | High | High | up to 88 |

Note: The yield is dependent on optimal temperature, pressure, and reaction time.

Experimental Protocols

This section provides a detailed, synthesized methodology for the laboratory-scale production of HHPA from THPA.

Catalyst Preparation and Activation (Raney Nickel)

Materials:

-

Raney nickel-aluminum alloy powder

-

Sodium hydroxide (B78521) (NaOH) pellets

-

Distilled water

-

Absolute ethanol

Procedure:

-

In a fume hood, prepare a 20 wt% aqueous solution of NaOH in a beaker with a magnetic stirrer.

-

Cool the NaOH solution to approximately 50°C in an ice bath.

-

Slowly and cautiously add the Raney nickel-aluminum alloy powder to the stirred NaOH solution in small portions. The temperature should be maintained at 50 ± 2°C. This reaction is exothermic and generates hydrogen gas, so proper ventilation and caution are essential.[6]

-

After the addition is complete, continue to stir the suspension at 50°C for at least 50 minutes to ensure complete digestion of the aluminum.[6]

-

Allow the catalyst to settle, and then carefully decant the supernatant.

-

Wash the catalyst by adding distilled water, stirring, allowing it to settle, and decanting the water. Repeat this washing process until the pH of the wash water is neutral (pH 7).

-

After the final water wash, decant the water and wash the catalyst with absolute ethanol three times.

-

Store the activated Raney nickel catalyst under absolute ethanol in a sealed container in a refrigerator until use. Caution: Do not allow the activated catalyst to dry, as it is pyrophoric.

Hydrogenation of Tetrahydrophthalic Anhydride

Materials:

-

Tetrahydrophthalic anhydride (THPA)

-

Activated Raney Nickel catalyst (slurry in ethanol)

-

Solvent (e.g., Dimethylformamide - DMF)

-

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

-

Hydrogen gas cylinder with a regulator.

Procedure:

-

Ensure the autoclave is clean, dry, and properly assembled.

-

Add the desired amount of THPA and the solvent (e.g., a 45% solution of THPA in DMF) to the autoclave.

-

Carefully add the activated Raney Nickel catalyst slurry to the autoclave. The amount of catalyst is typically a percentage of the substrate weight (e.g., 7 wt%).

-

Seal the autoclave according to the manufacturer's instructions.

-

Purge the autoclave with nitrogen gas several times to remove any air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4.5 MPa).

-

Begin stirring and heat the reactor to the desired temperature (e.g., 95°C).

-

Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 3 hours), monitoring the pressure for any significant drops, which would indicate hydrogen consumption.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the excess hydrogen gas in a well-ventilated area.

-

Purge the autoclave with nitrogen gas.

Product Work-up and Purification

Materials:

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation)

Procedure:

-

Open the autoclave and carefully filter the reaction mixture to remove the Raney Nickel catalyst. Caution: The catalyst may still be pyrophoric; keep it wet with solvent during filtration. The filtered catalyst should be stored under water for safe disposal or regeneration.

-

Transfer the filtrate to a round-bottom flask.

-

Remove the solvent (e.g., DMF) using a rotary evaporator under reduced pressure.

-

The crude HHPA can be further purified by vacuum distillation to obtain a high-purity product.[7] The distillation should be performed under reduced pressure to avoid decomposition of the product at high temperatures.

Visualizations

Chemical Reaction Pathway

Caption: Catalytic hydrogenation of THPA to HHPA.

Experimental Workflow

Caption: General workflow for HHPA synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. Hexahydrophthalic Anhydride – Perfect for Resin Applications [penpet.com]

- 3. Hexahydrophthalic anhydride | C8H10O3 | CID 85689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. penpoly.com [penpoly.com]

- 5. hexahydrophthalic anhydride, 85-42-7 [thegoodscentscompany.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN101768143A - Method for producing hexahydrophthalic anhydride by using C4 mixture - Google Patents [patents.google.com]

Hexahydrophthalic Anhydride: A Technical Guide to Allergic Properties and Safety Concerns

For Researchers, Scientists, and Drug Development Professionals

Abstract